molecular formula C6H2F5N B1390593 2,3-Difluoro-6-(trifluoromethyl)pyridine CAS No. 1159512-37-4

2,3-Difluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1390593
CAS No.: 1159512-37-4
M. Wt: 183.08 g/mol
InChI Key: RMLBNMVDMAZSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both difluoro and trifluoromethyl groups on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,3-Difluoro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical and agrochemical products. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific context. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it may activate enzymes by inducing conformational changes that enhance catalytic efficiency. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and translational processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s, which play a pivotal role in the detoxification and elimination of xenobiotics. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For instance, certain ATP-binding cassette (ABC) transporters may actively transport this compound across cellular membranes, affecting its bioavailability and distribution. The interaction with binding proteins can also modulate the compound’s stability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or lipid modifications can direct this compound to the nucleus, mitochondria, or endoplasmic reticulum. The localization within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethyl)pyridine typically involves the nucleophilic substitution of halogenated pyridine derivatives. One common method includes the reaction of 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride in a polar aprotic solvent under anhydrous conditions. The reaction is carried out at elevated temperatures, and the difluoropyridine product is removed as it forms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, solvent composition, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, the compound is less reactive towards electrophilic substitution but more prone to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in the presence of polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield azido derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

2,3-Difluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 2,6-Difluoro-3-(trifluoromethyl)pyridine
  • 2,3,5-Trifluoropyridine

Comparison: Compared to its analogs, 2,3-Difluoro-6-(trifluoromethyl)pyridine exhibits unique reactivity patterns due to the specific positioning of the fluorine atoms. This positioning influences the compound’s electronic distribution and steric effects, making it more suitable for certain applications, such as radiolabeling and agrochemical synthesis. Its distinct properties also make it a valuable intermediate in the synthesis of more complex fluorinated molecules .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBNMVDMAZSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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